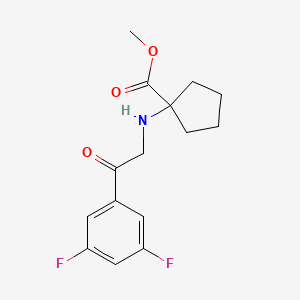
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate
Descripción general
Descripción
“Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 1260403-59-5 . It has a molecular formula of C15H19F2NO3 and a molecular weight of 299.3131 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H19F2NO3 . Unfortunately, the specific structural details like bond lengths and angles are not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.3131 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Techniques
- The structural correlation between bond distances and NMR parameters in monocarbonylphosphinerhodium(I) complexes was examined, illustrating advanced techniques for structural analysis relevant to similar compounds (Steyn et al., 1997). This study underscores the importance of detailed structural understanding, which is crucial for the development and application of complex chemical entities.
Applications in Receptor Agonist Synthesis
- Research on the scalable synthesis and isolation of stereo-isomers for the synthesis of S1P1 receptor agonists points to the methodological advancements in creating compounds for specific pharmaceutical targets (Wallace et al., 2009). This highlights the potential pharmaceutical applications of complex cyclopentanecarboxylate derivatives.
Anticancer Drug Research
- Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their in vitro cytotoxicity, demonstrating the potential of such compounds in anticancer drug development (Basu Baul et al., 2009). This research area is critical for identifying new therapeutic agents.
Electrophilic Fluorination Techniques
- The development of fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles showcases advancements in fluorination techniques, relevant for pharmaceutical and agricultural chemistry (Schmitt et al., 2017). Such methodologies could be pertinent to derivatives of the compound for enhancing their properties or bioavailability.
Antibody Modification for Neutron-Capture Studies
- Novel carboranyl amino acids and peptides were synthesized for antibody modification, demonstrating the application of complex amino acids in bioconjugate chemistry for therapeutic and diagnostic purposes (Varadarajan & Hawthorne, 1991). This area suggests potential bioconjugation applications for similar cyclopentanecarboxylate derivatives.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-[[2-(3,5-difluorophenyl)-2-oxoethyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,18H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICSUCXILCHNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NCC(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

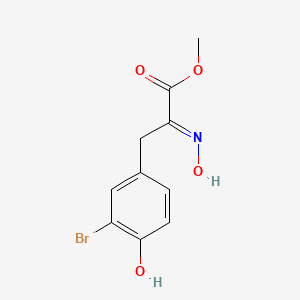

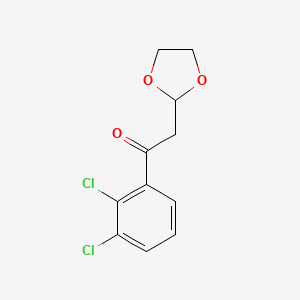
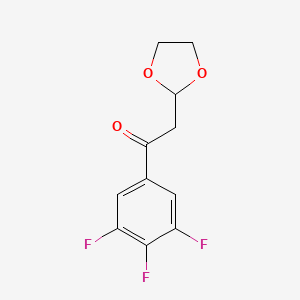
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)
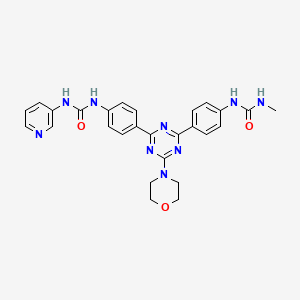
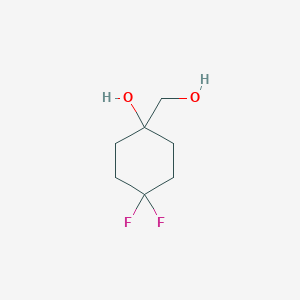
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
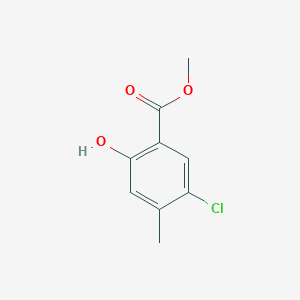
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
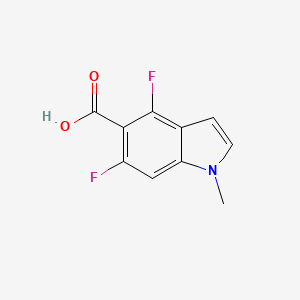
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)
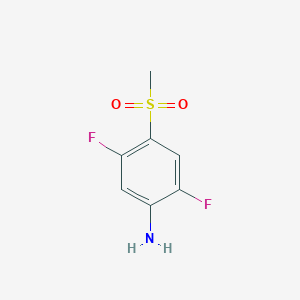
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)